

An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cetoxime*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cefotaxime, a third-generation cephalosporin antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies, serving as a critical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identity

Cefotaxime is a semi-synthetic, broad-spectrum beta-lactam antibiotic.^[1] Its core structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a bicyclic system composed of a beta-lactam ring fused to a dihydrothiazine ring.^{[2][3]} Key structural features include two side chains at positions 3 and 7 of this cepham nucleus, which are crucial for its antibacterial activity and stability.^[2]

The side chain at position 7 is a [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group.^[4] A significant feature of this chain is the syn-configuration of the methoxyimino moiety, which confers steric hindrance, providing notable stability against hydrolysis by a wide range of beta-lactamase enzymes produced by resistant bacteria.^{[5][6]} At position 3, an acetoxyethyl group is present.^[4]

- IUPAC Name: (6R,7R,Z)-3-(Acetoxyethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid^[5]

- Chemical Formula: $C_{16}H_{17}N_5O_7S_2$ ^[5]
- Molar Mass: $455.46\text{ g}\cdot\text{mol}^{-1}$ ^[5]

Physicochemical Properties

Cefotaxime is typically available as its sodium salt, Cefotaxime Sodium, which appears as a white to pale yellow crystalline powder.^[7] This form is freely soluble in water but has limited solubility in most organic solvents.^{[7][8]} The stability of Cefotaxime is pH-dependent, with reports indicating it is most stable in aqueous solutions with a pH between 4.3 and 6.5.^[2]

Table 1: Quantitative Physicochemical Data for Cefotaxime and Cefotaxime Sodium

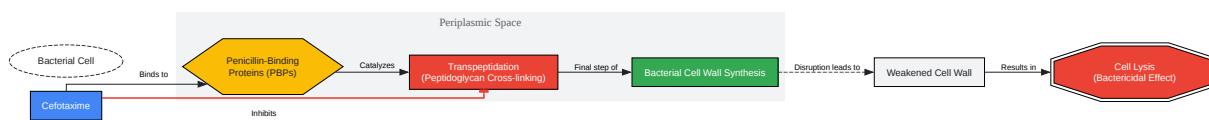
Property	Value	Source(s)
Molar Mass	455.47 g/mol (Cefotaxime Sodium)	[9][10]
pKa	3.4	[7]
pH (10% solution)	4.5 - 6.5	[7]
XLogP	-2.71	[11]
Hydrogen Bond Donors	3	[11]
Hydrogen Bond Acceptors	12	[10]
Rotatable Bonds	9	[11]
Solubility (Water)	Freely soluble (as sodium salt) [8]. Solubility measured between (278.15 and 303.15) K.[12]	[8][12]
Solubility (Organic Solvents)	DMSO: 91 mg/mL[9] Methanol: Soluble[13] Ethanol: Insoluble[9] Acetone: Soluble[13] Hexane, Ethyl Acetate, Dichloromethane, Diethyl Ether: Practically insoluble (<10 ⁻⁴ g/100g)[13][14]	[9][13][14]

Mechanism of Action

As a member of the β -lactam class of antibiotics, Cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in its mechanism of action are:

- Target Binding: Cefotaxime binds with high affinity to Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[4][6] It shows a particular affinity for PBP Ib and PBP III.[4]
- Inhibition of Transpeptidation: This binding inactivates the PBPs, inhibiting their enzymatic function in the final step of peptidoglycan synthesis—the cross-linking of peptidoglycan chains.[5][6]
- Cell Wall Weakening: The disruption of peptidoglycan synthesis leads to a weakened and structurally deficient cell wall.[6]
- Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][6] This process is often aided by the ongoing activity of bacterial autolytic enzymes.[5]



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Caption: Mechanism of action of Cefotaxime leading to bacterial cell lysis.

Experimental Protocols

A common and rapid laboratory procedure for the synthesis of Cefotaxime involves the acylation of 7-aminocephalosporanic acid (7-ACA).[15][16]

Methodology Overview:

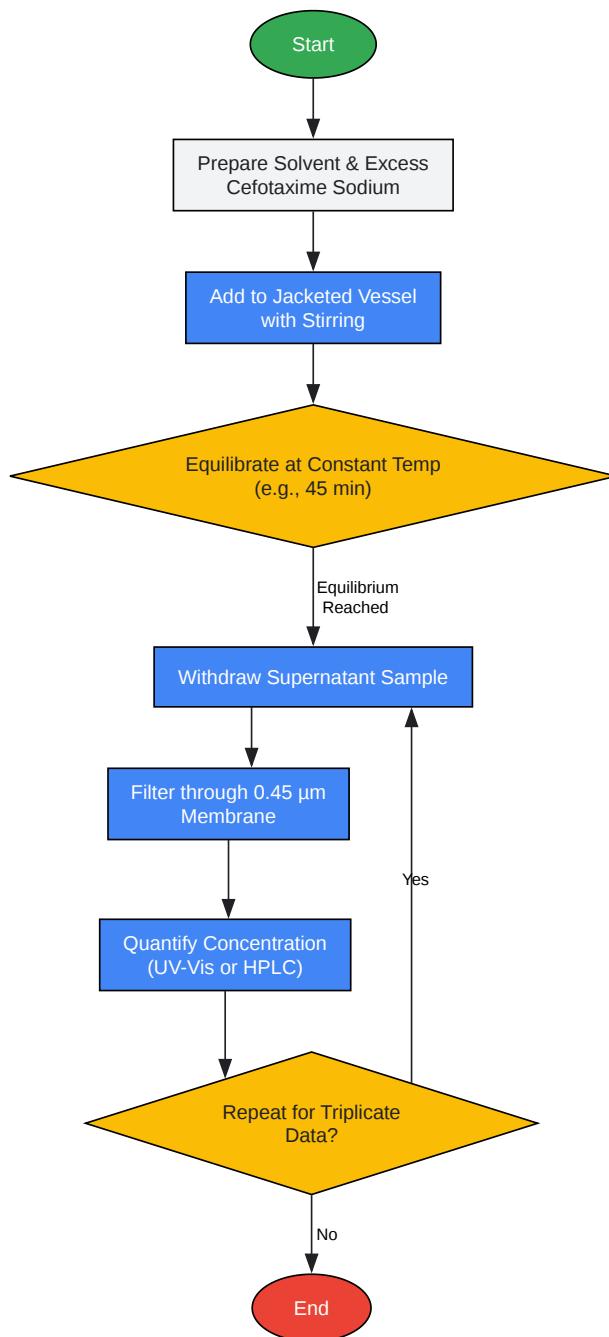
- Starting Materials: 7-aminocephalosporanic acid (7-ACA) and the 2-mercaptopbenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM), a commercial reagent.[15][16]
- Reaction: The acylation reaction is carried out by mixing 7-ACA and MAEM.[16]
- Solvent: Dichloromethane is often used as the solvent.[16]

- Conditions: The reaction proceeds at room temperature.[15]
- Duration: The reaction is typically complete within one hour.[15][16]
- Yield: This method can achieve a high yield, often around 95%. [15][16]
- Purification: The product, Cefotaxime, is isolated, while the by-product, 2-mercaptopbenzothiazole, can be recovered from the organic phase.[15][16] The final product can be converted to its sodium salt for pharmaceutical use.[16]

The solubility of Cefotaxime Sodium in various solvents is a critical parameter for formulation and process development. A standard experimental protocol is outlined below.[13][14]

Methodology:

- Apparatus: A mechanically stirred, jacketed glass vessel is used to maintain a constant temperature, protected from light.[13][14]
- Temperature Control: The temperature is controlled with an accuracy of ± 0.1 °C by circulating water through the jacket.[13][14]
- Procedure: A known excess mass of Cefotaxime Sodium is added to a measured volume of the solvent in the vessel. The mixture is stirred continuously.[13]
- Equilibration: To ensure equilibrium is reached, samples are withdrawn after a set period (e.g., 45 minutes), as studies have shown the concentration remains constant after 30 minutes.[13]
- Sampling: Supernatant samples are withdrawn and immediately filtered through a membrane (e.g., 0.45 μ m) to remove any undissolved solid.[13]
- Quantification: The concentration of Cefotaxime in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at $\lambda_{\text{max}} \sim 235$ nm) or High-Performance Liquid Chromatography (HPLC).[13][14]
- Replication: The experiment is conducted in triplicate at each specified temperature to ensure reproducibility.[13]

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Caption: Experimental workflow for determining the solubility of Cefotaxime.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242434#what-is-the-chemical-structure-and-properties-of-cefotaxime>]

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